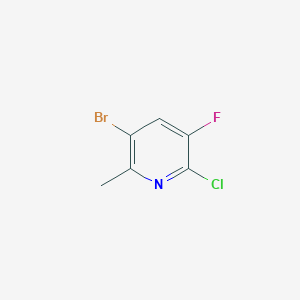

3-Bromo-6-chloro-5-fluoro-2-methylpyridine

Description

Contextualization within Contemporary Halogenated Heterocycle Research

Contemporary research into halogenated heterocycles is driven by the need for molecular building blocks with precisely controlled reactivity. Halogen atoms act as versatile functional group precursors, enabling a wide range of chemical transformations. The presence of multiple, different halogens on a single heterocyclic core, as seen in 3-Bromo-6-chloro-5-fluoro-2-methylpyridine, is particularly significant. rsc.org It allows for selective, stepwise reactions, where one halogen can be targeted for a specific chemical modification while the others remain intact for subsequent steps. This orthogonality is a key goal in the synthesis of complex molecules.

The study of polyhalogenated pyridines is a dynamic area, with ongoing efforts to develop new methods for their synthesis and selective functionalization. researchgate.netnih.gov Techniques such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are central to unlocking the potential of these compounds. rsc.org The specific arrangement of bromo, chloro, and fluoro substituents on the pyridine (B92270) ring of the title compound places it at the intersection of several key research interests, including the study of regioselectivity in pyridine functionalization and the development of novel therapeutic agents. nih.govresearchgate.net

Role of Pyridine Derivatives as Versatile Scaffolds in Advanced Organic Synthesis

The pyridine ring is a fundamental structural motif found in a vast number of biologically active compounds, including many FDA-approved drugs. nih.govnih.gov Its nitrogen atom imparts basicity and polarity, and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov The ability to easily functionalize the pyridine ring makes it an exceptionally versatile scaffold in drug design and organic synthesis. nih.gov

Chemists utilize pyridine derivatives as core structures that can be elaborated into more complex molecules. The introduction of functional groups, such as the halogens and methyl group in this compound, provides points for diversification. These groups can be modified to tune the electronic, steric, and pharmacokinetic properties of the final molecule, making pyridine derivatives a mainstay in the medicinal chemist's toolbox. researchgate.netsciencepublishinggroup.com

Strategic Importance of this compound in the Synthesis of Complex Molecules

The strategic importance of this compound lies in the distinct reactivity of its three different halogen substituents. This feature makes it a highly valuable, albeit specialized, building block for the synthesis of complex, multi-substituted pyridine derivatives. The differential reactivity of carbon-halogen bonds is well-established, particularly in palladium-catalyzed cross-coupling reactions.

Generally, the order of reactivity for halogens in these reactions is I > Br > Cl. The C-F bond is typically the most robust and least reactive under standard cross-coupling conditions. This hierarchy allows for selective functionalization of the molecule. For instance, the bromo group at the 3-position can be selectively targeted for a Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction, leaving the chloro and fluoro groups untouched. Subsequently, under different, often more forcing, reaction conditions, the chloro group at the 6-position could be targeted for a second coupling reaction. The fluoro group at the 5-position, being the most stable, would likely remain, or could be displaced via nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the other halogens.

This potential for sequential and site-selective modification makes this compound an attractive intermediate for creating highly substituted, and thus highly specific, molecular architectures that would be difficult to assemble through other synthetic routes.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: As this is a specialized compound, these properties are calculated or predicted.)

| Property | Value |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| Monoisotopic Mass | 222.9251 Da |

| XLogP3 (Predicted) | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 12.9 Ų |

Table 2: Relative Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Position on Ring | Bond | Relative Reactivity | Potential Transformations |

| Bromine | 3 | C-Br | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Negishi, Stille Coupling |

| Chlorine | 6 | C-Cl | Moderate | Suzuki, Buchwald-Hartwig Amination (often requires specialized catalysts/conditions) |

| Fluorine | 5 | C-F | Low | Typically unreactive in cross-coupling; can undergo Nucleophilic Aromatic Substitution (SNAr) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211520-20-5 |

|---|---|

Molecular Formula |

C6H4BrClFN |

Molecular Weight |

224.46 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-fluoro-6-methylpyridine |

InChI |

InChI=1S/C6H4BrClFN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |

InChI Key |

BWQOEIRRAAHWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)F)Br |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Transformational Chemistry of 3 Bromo 6 Chloro 5 Fluoro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems, particularly those that are electron-deficient like pyridine (B92270). The presence of electron-withdrawing halogen substituents further activates the pyridine ring towards nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. youtube.comwikipedia.org The stability of this intermediate is key to the reaction's feasibility and is significantly influenced by the positions of the halogen atoms relative to the ring nitrogen.

Comparative Reactivity of Halogen Substituents (Fluorine, Chlorine, Bromine) in SNAr

In SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. Contrary to the trend observed in aliphatic SN2 reactions, the reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I. wikipedia.orgresearchgate.net This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. sci-hub.se The subsequent breaking of the carbon-halogen bond is a faster process. wikipedia.org

This trend holds true for halogenated pyridines. The high electronegativity of fluorine makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. sci-hub.se While chlorine and bromine have similar reactivities, fluorine is generally the most labile leaving group in SNAr reactions on electron-deficient aromatic rings. researchgate.netchemrxiv.org

| Halogen | Electronegativity (Pauling Scale) | Typical Reactivity in SNAr |

| Fluorine | 3.98 | Highest |

| Chlorine | 3.16 | Intermediate |

| Bromine | 2.96 | Intermediate |

| Iodine | 2.66 | Lowest |

| This table provides a general comparison of halogen reactivity in SNAr reactions. |

Positional Selectivity in SNAr of 3-Bromo-6-chloro-5-fluoro-2-methylpyridine Analogs

The regioselectivity of SNAr reactions on polyhalogenated pyridines is dictated by the ability of the ring structure to stabilize the negative charge of the Meisenheimer intermediate. In pyridines, positions C2, C4, and C6 are activated towards nucleophilic attack because the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comwikipedia.orgechemi.com

For a compound like this compound, the chlorine at the C6 position is the most likely site for initial nucleophilic substitution. This is because the C6 position is para to the nitrogen atom, allowing for effective resonance stabilization of the negative charge in the intermediate. The fluorine at C5 and the bromine at C3 are at positions meta to the nitrogen, and therefore, the negative charge cannot be delocalized onto the nitrogen, making substitution at these positions less favorable. youtube.com While fluorine is typically the most reactive halogen, its position on the ring is a more dominant factor in determining selectivity.

In di- and trihalogenated pyridines, the position of the halogen relative to the nitrogen atom is the primary determinant of reactivity. Generally, halogens at the C2 and C4 (or C6) positions are more readily displaced than those at the C3 or C5 positions. echemi.combaranlab.orgstackexchange.com Computational studies have shown that the activation energies for nucleophilic attack are significantly lower at the C2 and C4 positions compared to the C3 and C5 positions. wuxibiology.com

Amination and Other Heteroatom Nucleophilic Substitutions of Polyhalogenated Pyridines

Amination of polyhalogenated pyridines is a synthetically valuable transformation for the introduction of nitrogen-containing functional groups. These reactions can be achieved using various aminating agents, including ammonia, primary and secondary amines, and their derivatives. acs.orgresearchgate.net The reactions often proceed with high regioselectivity, targeting the most activated halogen positions (C2, C4, or C6). acs.orgnih.govacs.orgnih.gov

For instance, the selective amination of polyhalogenated pyridines using water as a solvent has been reported as an environmentally benign method. acs.orgnih.govacs.org Other heteroatomic nucleophiles, such as alkoxides and thiolates, also readily participate in SNAr reactions with halogenated pyridines, leading to the formation of ethers and thioethers, respectively. sci-hub.se The choice of nucleophile can sometimes influence the reactivity order of the halogens. For example, with oxygen nucleophiles, the reactivity often follows the expected F > Cl > Br order, whereas with sulfur nucleophiles, the order can be I > Br > Cl, suggesting a different rate-determining step in some cases. sci-hub.se

Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex organic molecules. For polyhalogenated pyridines, these reactions offer a versatile strategy for selective functionalization.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate, is a cornerstone of modern C-C bond formation. libretexts.orglibretexts.org In the context of polyhalogenated pyridines, the different reactivities of the halogens can be exploited to achieve selective, sequential cross-couplings. The typical reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. libretexts.orglibretexts.org

For a molecule like this compound, the bromine at the C3 position would be the most reactive site for a Suzuki-Miyaura coupling. The C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl or C-F bonds. libretexts.org This allows for the selective introduction of an aryl or vinyl group at the C3 position, leaving the chlorine and fluorine atoms available for subsequent transformations. The Suzuki coupling is generally tolerant of a wide range of functional groups, although primary amines can sometimes interfere with the reaction. mdpi.com

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Suzuki-Miyaura | Organoboron reagent + Organic halide | Pd catalyst (e.g., Pd(PPh3)4) + Base | Forms C-C bonds, high functional group tolerance. libretexts.orgmdpi.com |

| Negishi | Organozinc reagent + Organic halide | Pd or Ni catalyst | Couples sp3, sp2, and sp hybridized carbons. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin reagent + Organic halide | Pd catalyst | Tolerates a wide variety of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.org |

| This table summarizes key features of common palladium-catalyzed cross-coupling reactions. |

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille) in Polyhalogenated Pyridine Chemistry

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also highly effective for the functionalization of polyhalogenated pyridines.

The Negishi coupling utilizes organozinc reagents and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgorgsyn.org It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org Similar to the Suzuki coupling, the Negishi reaction on a polyhalogenated pyridine would likely proceed with selectivity for the more reactive halogen, typically bromine over chlorine. orgsyn.orgorgsyn.org

The Stille coupling employs organotin reagents (stannanes) and is also a versatile method for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org It is compatible with a broad range of functional groups. wikipedia.org The reactivity of halogens in the Stille reaction generally follows the order I > Br > Cl, allowing for selective coupling at the C-Br bond of this compound. libretexts.org

The choice of coupling reaction often depends on the specific substrates, desired functional group tolerance, and the availability of the organometallic reagent. The regioselectivity in these cross-coupling reactions is primarily governed by the oxidative addition step, which is generally the rate-determining step. acs.org

Site-Selective Cross-Coupling in Polyhalogenated Arenes and Heteroarenes

The presence of multiple halogen atoms on the pyridine ring of this compound allows for programmed, site-selective cross-coupling reactions. The selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths (C-I > C-Br > C-Cl > C-F) and can be further tuned by the choice of catalyst, ligands, and reaction conditions. In this molecule, the carbon-bromine bond at the C3 position is significantly weaker and thus more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond at the C6 position.

This reactivity difference enables selective functionalization at the C3 position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings, while leaving the C6-chloro and C5-fluoro substituents intact for potential subsequent transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, a selective reaction with an arylboronic acid would be expected at the C3 position. Studies on similar polyhalogenated heterocycles have demonstrated that high selectivity can be achieved. For instance, the selective Suzuki coupling of 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine with various arylboronic acids proceeds exclusively at the bromine-bearing position. arkat-usa.org This selectivity is highly dependent on the palladium catalyst, solvent, base, and temperature. arkat-usa.org A similar outcome would be anticipated for this compound.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is also highly effective for the selective functionalization of polyhalogenated pyridines. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org When applied to this compound, the reaction with a terminal alkyne would preferentially occur at the C3-bromo position. This provides a route to 3-alkynyl-6-chloro-5-fluoro-2-methylpyridines, which are valuable intermediates for the synthesis of more complex molecules.

The table below summarizes representative conditions for selective Suzuki-Miyaura coupling reactions on a related dihalopyridine substrate, illustrating the typical parameters used to achieve site-selectivity.

Table 1: Representative Conditions for Site-Selective Suzuki-Miyaura Coupling

| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | arkat-usa.org |

| 2 | 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 95 | arkat-usa.org |

| 3 | 5-bromo-2-methylpyridin-3-amine | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 | mdpi.com |

Electrophilic and Radical Reactions on the Pyridine Nucleus

The electronic nature of the pyridine ring in this compound is significantly influenced by the electron-withdrawing effects of the three halogen substituents (Br, Cl, F) and the nitrogen heteroatom. This makes the ring highly electron-deficient.

Electrophilic Aromatic Substitution:

Pyridine itself is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the deactivating effect of the nitrogen atom. The presence of three strongly deactivating halogen atoms in this compound further diminishes the ring's nucleophilicity, rendering electrophilic substitution reactions such as nitration or further halogenation extremely difficult to achieve. Such reactions would require exceptionally harsh conditions and are generally not synthetically viable routes for this class of compounds.

Radical Reactions:

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine nucleus makes it susceptible to attack by nucleophilic radicals, most notably through the Minisci reaction. nih.gov This reaction typically involves the generation of an alkyl radical in the presence of an acid, which protonates the pyridine nitrogen, further enhancing its electrophilicity. The radical then adds to the activated pyridine ring, usually at the 2- or 4-positions. For this compound, the C4 position would be a likely site for radical attack, provided it is sterically accessible.

An alternative modern approach involves the reaction of alkyl radicals with N-methoxypyridinium salts. nih.govchemrxiv.org This method proceeds under neutral conditions and shows remarkable reactivity. nih.gov The formation of an N-pyridyl radical cation intermediate has also been explored as a pathway for novel functionalizations. rsc.org These radical-based strategies offer a viable method for C-H functionalization of the pyridine core where electrophilic substitution fails.

Chemical Transformations Involving the Methyl Group and Nitrogen Heterocycle

Beyond the halogenated positions, the methyl group and the pyridine nitrogen atom offer additional sites for chemical modification.

Reactions of the Methyl Group:

The methyl group at the C2 position of a pyridine ring exhibits enhanced reactivity due to the electron-withdrawing nature of the ring. It is significantly more acidic than a methyl group on a benzene ring and can participate in various transformations.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. chemicalbook.comnih.gov This transformation is a common strategy for producing pyridinecarboxylic acids and can be achieved using various oxidizing agents. A patented process describes the oxidation of methyl-pyridines using a halogen oxidizing agent in the presence of water and actinic radiation. google.com

Condensation: The acidic protons of the 2-methyl group allow it to act as a nucleophile in condensation reactions with aldehydes and ketones, similar to the reactivity of ketones or esters. youtube.com For example, 2-methylpyridine (B31789) reacts with paraformaldehyde at high temperatures to yield 2-(β-hydroxyethyl)pyridine. chemicalbook.com

Reactions of the Nitrogen Heterocycle:

The lone pair of electrons on the pyridine nitrogen atom makes it a site for basic and nucleophilic reactions. youtube.com

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide or peroxy acids. The N-oxidation of 2-methylpyridine has been studied, and kinetic models have been developed for this process. rsc.org The resulting N-oxide can alter the reactivity of the pyridine ring and can be a useful intermediate for further functionalization.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. These salts, such as the N-methoxypyridinium salts mentioned previously, can serve as activated intermediates for subsequent reactions, particularly radical additions. nih.govchemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Chloro 5 Fluoro 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-Bromo-6-chloro-5-fluoro-2-methylpyridine, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment

A complete NMR characterization would involve acquiring and correlating data from ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show a singlet for the methyl group (-CH₃) at the 2-position. The chemical shift of this peak would be influenced by the adjacent electronegative nitrogen and the halogen substituents on the pyridine (B92270) ring. Additionally, a single aromatic proton at the 4-position would likely appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Six distinct signals would be anticipated: one for the methyl carbon and five for the pyridine ring carbons. The chemical shifts of the ring carbons would be significantly affected by the attached halogens (Br, Cl, F) and the nitrogen atom, with carbons bonded to more electronegative atoms appearing at higher chemical shifts (downfield).

Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, and to confirm the substitution pattern on the pyridine ring.

Elucidation of Regiochemical and Stereochemical Features

The precise arrangement of the bromo, chloro, and fluoro substituents (regiochemistry) on the pyridine ring would be definitively established through long-range HMBC correlations. For instance, correlations between the proton at the 4-position and the carbons at the 2, 3, 5, and 6-positions would unambiguously confirm the substitution pattern. As this compound is an achiral molecule, it does not possess stereochemical features such as enantiomers or diastereomers.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected absorptions would include:

C-H stretching and bending vibrations from the methyl group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-F, C-Cl, and C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum. The C-Cl stretching absorption is generally found in the range of 700-800 cm⁻¹, while the C-Br stretching occurs at lower wavenumbers.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, would also be a valuable tool. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the carbon-halogen bonds would be expected to produce characteristic signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a cluster of peaks, providing a definitive signature for the presence of these halogens. Analysis of the fragmentation pattern would help to further confirm the structure, with expected fragments arising from the loss of the methyl group or the halogen atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, an HRMS analysis would determine the experimental mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, bromine, chlorine, fluorine, and nitrogen). A close correlation between the experimental and theoretical mass would confirm the compound's elemental formula with a high degree of confidence.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₄BrClFN |

| Calculated Exact Mass | [Unavailable] |

| Measured m/z | [Unavailable] |

| Mass Error (ppm) | [Unavailable] |

| Ionization Mode | [Unavailable] |

Note: Data in this table is hypothetical as no experimental results were found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique used to separate, identify, and quantify individual components within a chemical sample. A GC-MS analysis of a production batch of this compound would be used to determine its purity. The gas chromatogram would show a major peak corresponding to the target compound, and its percentage area would provide an estimation of purity.

Furthermore, any minor peaks in the chromatogram could be analyzed by the mass spectrometer to identify potential impurities or byproducts from the synthesis. This is critical for quality control and for understanding the reaction mechanism. Common byproducts could include isomers, starting materials, or compounds resulting from side reactions. While some suppliers indicate a purity of over 97% or 98% as determined by GC, the specific retention times and the identity of the minor components are not publicly documented.

Table 2: Illustrative GC-MS Purity Analysis

| Retention Time (min) | Compound Identity | Peak Area (%) |

| [Unavailable] | This compound | >98% |

| [Unavailable] | Potential Impurity 1 | [Unavailable] |

| [Unavailable] | Potential Impurity 2 | [Unavailable] |

Note: Data in this table is for illustrative purposes as specific experimental results are not available.

X-ray Crystallography for Definitive Solid-State Structure Determination

Table 3: Example X-ray Crystallography Parameters

| Parameter | Value |

| Crystal System | [Unavailable] |

| Space Group | [Unavailable] |

| Unit Cell Dimensions | [Unavailable] |

| Bond Length (C-Br) | [Unavailable] |

| Bond Length (C-Cl) | [Unavailable] |

| Bond Length (C-F) | [Unavailable] |

| Dihedral Angles | [Unavailable] |

Note: This table represents the type of data obtained from an X-ray crystallography experiment; no such data is currently available for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophore. This data can be useful for quantitative analysis and for studying the effects of the various halogen substituents on the electronic properties of the pyridine ring. Specific experimental UV-Vis data for this compound is not found in the literature.

Table 4: Representative UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| [Unavailable] | [Unavailable] | [Unavailable] | [Unavailable] |

| [Unavailable] | [Unavailable] | [Unavailable] | [Unavailable] |

Note: The data in this table is representative and not based on experimental results for the specified compound.

Advanced Applications and Future Research Trajectories in Polyhalogenated Pyridine Chemistry

Strategic Utility of 3-Bromo-6-chloro-5-fluoro-2-methylpyridine as a Building Block in Heterocyclic Synthesis

The unique arrangement of substituents on the this compound ring—a methyl group and three different halogen atoms (bromine, chlorine, and fluorine)—provides a rich platform for selective chemical modifications. This multifunctionality allows for a programmed, stepwise introduction of various functional groups, making it a highly valuable intermediate in the synthesis of complex molecules.

Polyhalogenated pyridines are recognized as crucial scaffolds for constructing more elaborate heterocyclic systems, which are foundational to many pharmaceuticals and agrochemicals. nih.govacs.org The distinct reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for regioselective transformations. For instance, the carbon-bromine bond is often targeted for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The carbon-chlorine bond can subsequently be subjected to nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a cornerstone for the efficient assembly of polysubstituted pyridine (B92270) derivatives. nih.gov

The synthesis of complex molecules often relies on the stepwise functionalization of a core structure. nih.gov For example, methods for creating tetrasubstituted pyridines have been developed using immobilized amino acids as starting materials, highlighting the demand for precisely substituted heterocyclic compounds in medicinal chemistry. nih.govacs.orgacs.org The strategic placement of halogens on the pyridine ring, as seen in the title compound, offers multiple handles for diversification, enabling the synthesis of libraries of compounds for biological screening.

Beyond biological applications, substituted pyridines are integral to the development of functional materials, including polymers and organocatalysts. nih.gov Halogenated phenylpyridines, for instance, serve as intermediates for molecular architectures with tunable electronic properties. nih.gov Computational simulations of related arylated fluorinated pyridines show that the arrangement of substituents significantly influences the distribution of electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of electronic properties is critical for applications in optoelectronics.

While specific research on this compound as an exciton (B1674681) blocker in photovoltaics is not extensively documented, the underlying principles of using halogenated heterocycles in such applications are well-established. The introduction of fluorine atoms, in particular, can enhance the thermal and electronic stability of organic materials. The unique electronic landscape of polyhalogenated pyridines makes them promising candidates for further exploration in materials science, where precise control over molecular orbitals and energy levels is paramount. nih.gov

Rational Design and Synthesis of Novel Polyhalogenated Pyridine Derivatives

The synthesis of novel polyhalogenated pyridines is a dynamic area of research, driven by the need for new building blocks with tailored properties. nih.gov The preparation of polysubstituted pyridines can be achieved through either the construction of the pyridine ring from acyclic precursors (cyclocondensation) or the modification of a pre-existing pyridine ring. nih.govyoutube.com

Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited in scope. youtube.com Modern approaches increasingly rely on transition metal-catalyzed reactions, which offer greater control and efficiency. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce a variety of substituents onto the pyridine core. numberanalytics.com Another innovative strategy involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation of pyridine C-H bonds, providing access to halopyridines that are difficult to obtain through traditional electrophilic aromatic substitution. nih.govacs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of sustainable methods for pyridine synthesis. numberanalytics.comnih.gov These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources. Key strategies include:

Multicomponent Reactions: These one-pot reactions combine three or more reactants to form a complex product in a single step, reducing the need for intermediate purification and minimizing solvent waste. researchgate.netnih.gov

Green Catalysts and Solvents: The use of environmentally friendly catalysts and solvents, such as water or bio-based liquids, is a central tenet of green chemistry. researchgate.netnih.gov Heterogeneous catalysts, including zeolites and metal-organic frameworks (MOFs), are also gaining traction due to their recyclability. numberanalytics.com

Microwave and Ultrasonic Assistance: These non-conventional energy sources can significantly shorten reaction times and improve yields, often under solvent-free conditions. nih.govresearchgate.netnih.gov

Biomass Conversion: Researchers are exploring the use of biomass-derived materials, such as certain aldehydes, as renewable feedstocks for pyridine synthesis. numberanalytics.com

A notable example is the dehydrogenative heterocondensation of amino alcohols, mediated by iridium catalysts, to produce meta-functionalized pyridines, showcasing a novel and atom-economical route. nih.gov

Exploration of Structure-Reactivity Relationships in Polysubstituted Pyridines

The reactivity of a substituted pyridine is profoundly influenced by the electronic properties and positions of its substituents. nih.gov The pyridine ring itself is electron-deficient compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This inherent electron deficiency is further amplified by the presence of halogen atoms (F, Cl, Br), making the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen. youtube.com

Conversely, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. youtube.com The methyl group at the 2-position of this compound is an electron-donating group, which can slightly activate the ring towards electrophiles, but the overwhelming effect of the three halogens and the ring nitrogen makes nucleophilic substitution the more favorable pathway. Structure-reactivity studies, often employing Hammett correlations, have been used to quantify the effects of different substituents on reaction rates. nih.gov For example, studies on the reaction of substituted pyridines with sulfate (B86663) radicals showed that monosubstituted pyridines react significantly faster than their protonated forms. nih.gov

Integration of Computational and Experimental Methodologies for Pyridine Chemistry Advancement

The combination of computational modeling and experimental work has become an indispensable tool in modern chemical research. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are routinely used to elucidate reaction mechanisms, predict reactivity, and interpret spectroscopic data. nih.govacs.org

For instance, computational studies have been employed to:

Model the mechanism of carbon-halogen bond formation in pyridine halogenation reactions, indicating a stepwise SNAr pathway where phosphine elimination is the rate-determining step. nih.gov

Investigate halogen-bonding interactions between pyridine-functionalized dyes and perfluorohaloarenes, confirming the stability of the resulting complexes. acs.org

Compare the absorption spectra of reaction intermediates with those estimated by time-dependent DFT, aiding in their identification. nih.gov

This synergistic approach allows for a deeper understanding of the factors governing the synthesis and reactivity of complex molecules like this compound, accelerating the discovery of new synthetic routes and applications.

Q & A

Q. Basic Research Focus

- Storage : Keep under inert gas (N/Ar) at -20°C to prevent hydrolysis of C-Cl bonds .

- Decomposition Risks : Thermal degradation above 150°C releases toxic HBr and HF; use fume hoods and scrubbers .

- First Aid : For skin contact, rinse with polyethylene glycol (PEG-300) to solubilize halogenated residues .

How do solvent polarity and temperature affect crystallization of halogenated pyridines?

Q. Advanced Research Focus

- High-Polarity Solvents (DMF/HO) : Yield needle-like crystals but risk hydrate formation .

- Low-Polarity Solvents (EtOAc/Hexane) : Favor block crystals with higher purity (>98%) but slower nucleation .

Contradiction : Some studies report inconsistent melting points (e.g., 30–35°C vs. 41–43°C for analogs), suggesting polymorphism; DSC analysis is recommended .

What computational methods predict the reactivity of this compound in drug discovery contexts?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.